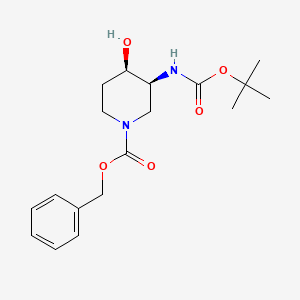

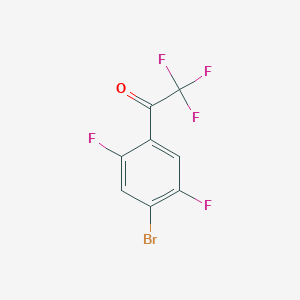

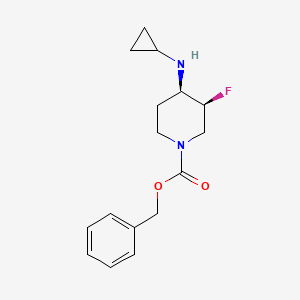

![molecular formula C8H16ClNO B3034374 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride CAS No. 1630906-36-3](/img/structure/B3034374.png)

2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride

Übersicht

Beschreibung

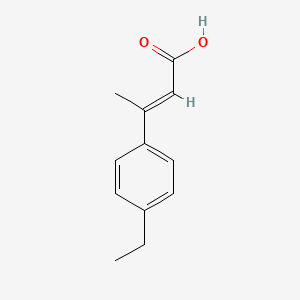

The compound 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a derivative of azabicyclo octane, which is a class of compounds characterized by a nitrogen atom incorporated into a bicyclic ring system. These compounds have been studied for various chemical properties and reactivity due to their unique structures.

Synthesis Analysis

The synthesis of azabicyclo compounds can involve different routes, including homopolymerization and cyclization reactions. For instance, homopolymerization of 1-azabicyclo[4.2.0]octane was carried out in methanol, resulting in a high yield of the polymer within a few hours, indicating a potential synthetic route for related azabicyclo compounds . Additionally, the aza-Prins cyclization reaction has been used to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, which could be adapted for the synthesis of 2-azabicyclo[2.2.2]octane derivatives .

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by the presence of a nitrogen atom within the bicyclic framework. The structure of 1-azabicyclo[4.2.0]octane was elucidated using NMR spectroscopy, revealing a chair conformation for the six-membered ring and a preference for the biequatorial position of the polymer chain . Similarly, the crystal structure of certain azabicyclo[2.2.2]octane derivatives has been determined by X-ray diffraction, which could provide insights into the structural aspects of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride .

Chemical Reactions Analysis

Azabicyclo compounds participate in various chemical reactions due to their reactive centers. For example, the reaction of 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with methanol and propylamine resulted in the substitution of the hydroxyl group, demonstrating the nucleophilic reactivity of the compound . Moreover, the solvolysis of N-chloro-N-methyl-2-cyclohexene-1-ethanamine in methanol led to the formation of several products, including 1-methyl-7(a)-methoxy-cis-octahydroindole, indicating the potential for complex reaction pathways involving azabicyclo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their molecular structure. The glass transition temperature of the homopolymer of 1-azabicyclo[4.2.0]octane is reported to be 8°C, and its decomposition starts at 320°C . The solvate structure of 1,4-diazabicyclo[2.2.2]octane perchlorate with methanol under high pressure indicates that the molecular volume is lower than the sum of the molar equivalents of unsolvated components, which could be relevant for understanding the properties of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Analogues : 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride has been used in the synthesis of various pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic and others through short, high-yield synthetic schemes (Radchenko et al., 2009).

Monomer Structure and Polymerization : The structure of similar compounds like 1-azabicyclo[4.2.0]octane has been evaluated, revealing insights into its conformation and polymerization behavior. This has implications for the polymerization of related compounds like 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride (Mühlbach & Schulz, 1988).

Reactions with Nucleophilic Reagents : Studies have shown the reactivity of similar compounds with nucleophilic reagents, which can provide insights into the chemical behavior of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride (Chlenov et al., 1976).

Crystallography and Structural Analysis

Solvate Crystallization : Research on diazabicyclo[2.2.2]octane perchlorate, a related compound, offers insights into solvate crystallization, which could be relevant for understanding the crystallization behavior of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride (Anioła et al., 2014).

Conformational Dependence : The conformational dependence of spin-spin coupling constants in similar compounds provides a framework for understanding the structural behavior of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride (Berger, 1978).

Applications in Catalysis and Polymerization

Catalysis in Halogenation/Esterification : The role of diazabicyclo[2.2.2]octane in catalyzing halogenation and esterification of alkenes could inform the potential catalytic applications of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride in similar reactions (Pimenta et al., 2017).

Polymerization Processes : Research on the cationic polymerization of 1-azabicyclo[4.2.0] octane and its reactivities offers insights into the potential polymerization behavior of 2-azabicyclo[2.2.2]octane-1-methanol hydrochloride (Matyjaszewski, 1984).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

Wirkmechanismus

Target of Action

Similar compounds, such as tropane alkaloids, have been known to interact with various receptors in the nervous system .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, causing conformational changes that affect the function of these targets .

Eigenschaften

IUPAC Name |

2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSHDNOKKGDAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

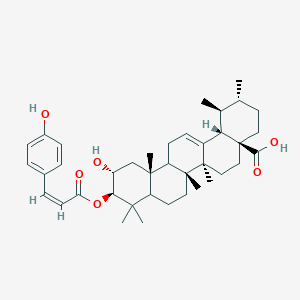

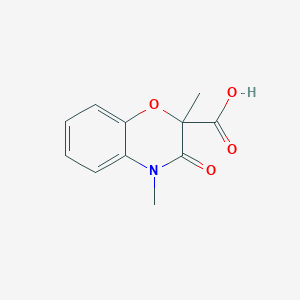

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)